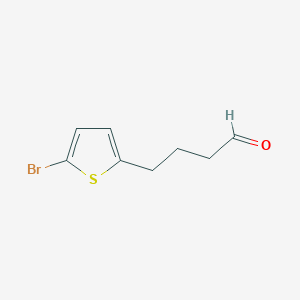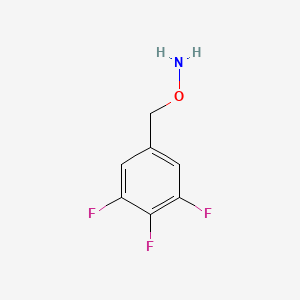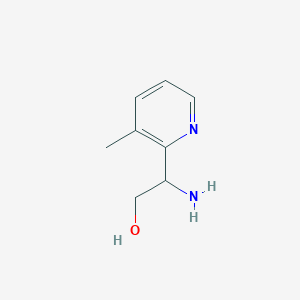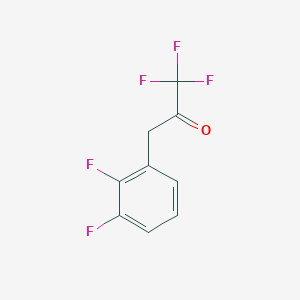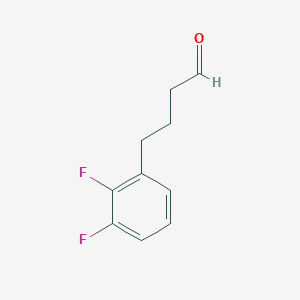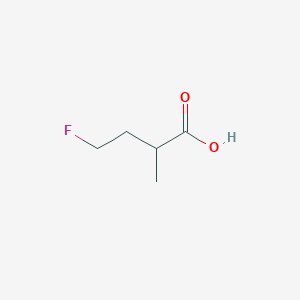
4-Fluoro-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methylbutanoic acid is an organic compound with the molecular formula C5H9FO2 It is a derivative of butanoic acid, where a fluorine atom is substituted at the fourth position and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-methylbutanoic acid using electrophilic fluorinating agents such as Selectfluor. The reaction typically occurs under mild conditions, ensuring the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 4-fluoro-2-methylbutanone or 4-fluoro-2-methylbutanal.
Reduction: Formation of 4-fluoro-2-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-2-methylbutanoic acid
- 4-Fluoro-2-methylbenzoic acid
- 2-Methylbutanoic acid
Comparison: 4-Fluoro-2-methylbutanoic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and physical properties compared to its non-fluorinated or differently substituted analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C5H9FO2 |
|---|---|
Poids moléculaire |
120.12 g/mol |
Nom IUPAC |
4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9FO2/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
Clé InChI |
WWRVSYXQBRFEBU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
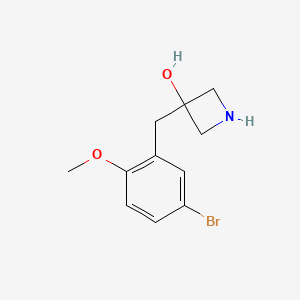
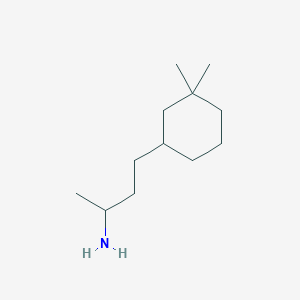
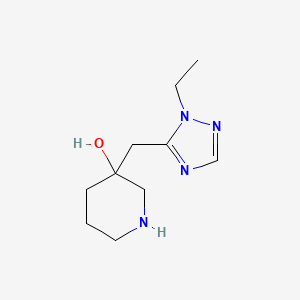
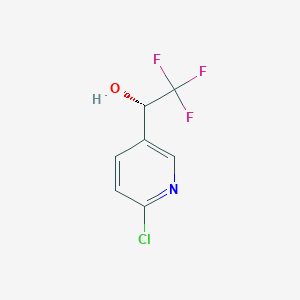
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
